3a-(methoxymethyl)octahydro-2H-isoindol-2-amine
Overview
Description
Molecular Structure Analysis
The molecular formula for ‘3a-(methoxymethyl)octahydro-2H-isoindol-2-amine’ is C13H26N2O. This indicates that the compound contains 13 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Scientific Research Applications
Synthetic Methodologies and Chemical Reactions A significant area of application for compounds related to 3a-(methoxymethyl)octahydro-2H-isoindol-2-amine involves synthetic methodologies. These compounds often serve as intermediates or key components in the synthesis of complex molecules. For instance, research into the synthesis, molecular, and crystal structures of tricyclic N-aminoimides highlights the structural diversity achievable through reactions involving similar compounds, emphasizing their role in creating novel molecules with potential applications in materials science and pharmacology (Struga et al., 2007).
Catalysis and Material Science Compounds with structural features related to this compound have been studied for their catalytic properties and potential applications in material science. The synthesis and reactivity of Group 7 carbonyl derivatives relevant to synthesis gas conversion research demonstrate the utility of these compounds in catalysis, offering pathways to efficiently convert abundant feedstocks into value-added chemicals (Elowe, 2009).
Photophysical Properties Another area of interest is the investigation of photophysical properties. For example, studies on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate reveal the mechanisms underlying photoreactions and the formation of specific photoproducts, which could have implications for the development of photo-responsive materials (Plíštil et al., 2006).
Polymer Science In the field of polymer science, the synthesis and properties of new thermally stable and optically active organosoluble poly(ether‐amide‐imide)s containing a bicyclo segment in the main chain demonstrate the versatility of these compounds in creating advanced materials with specific physical properties, such as thermal stability and solubility (Faghihi et al., 2010).
Safety and Hazards
Mechanism of Action
Indole is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole. Imidazole, which contains an imidazole ring, is a common example of an indole derivative. The indole scaffold appears in various synthetic drug molecules and natural compounds, making it valuable for drug development .
Now, let’s focus on the specific compound 3a-(methoxymethyl)octahydro-2H-isoindol-2-amine.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability.
Properties
IUPAC Name |
7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-13-8-10-5-3-2-4-9(10)6-12(11)7-10/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSSBTVRCNMKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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